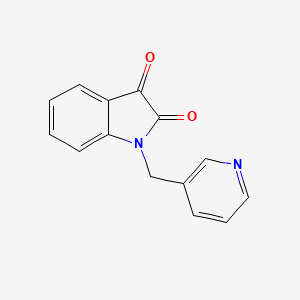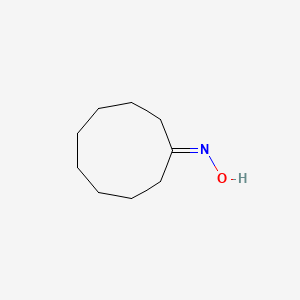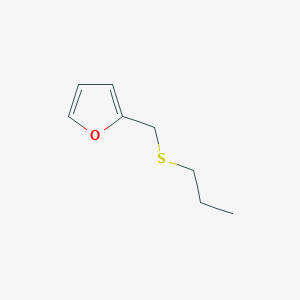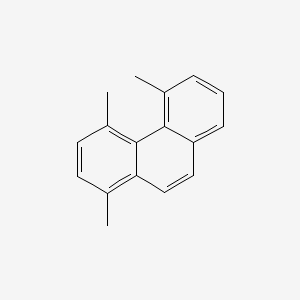
1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-ylmethyl)-1H-indole-2,3-dione is a heterocyclic compound that combines the structural features of both pyridine and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione with pyridin-3-ylmethanol under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pyridin-3-ylmethanol is replaced by the indole-2,3-dione moiety.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
化学反応の分析
1-(Pyridin-3-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield N-oxides, while reduction can produce indoline derivatives.
科学的研究の応用
1-(Pyridin-3-ylmethyl)-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with various biological targets makes it a versatile molecule in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
The molecular targets and pathways involved depend on the specific biological context. In cancer research, the compound may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation. In inflammation, it may modulate the activity of inflammatory mediators, reducing the inflammatory response.
類似化合物との比較
1-(Pyridin-3-ylmethyl)-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also contains a pyridine moiety and is known for its kinase inhibitory activity. it differs in its core structure and specific biological targets.
Imidazo[1,2-a]pyridines: These compounds share the pyridine moiety but have an imidazole ring instead of an indole ring. They are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Triazolo[4,3-a]pyridines: These compounds have a triazole ring fused to the pyridine ring and are studied for their potential as antifungal and anticancer agents.
The uniqueness of this compound lies in its specific combination of pyridine and indole moieties, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
1-(pyridin-3-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)9-10-4-3-7-15-8-10/h1-8H,9H2 |
InChIキー |
UIKBZQKMJSOBLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)


